2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine
Overview
Description
2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine is a chemical compound with the molecular formula C21H12ClF26N3O2 and a molecular weight of 867.75 g/mol . This compound is known for its unique structure, which includes a triazine ring substituted with chloro and perfluorohexyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine typically involves the reaction of 2-chloro-4,6-dichloro-1,3,5-triazine with 3-(perfluorohexyl)propanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form triazine derivatives and perfluorohexyl alcohol.
Scientific Research Applications
2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of fluorinated biomolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine involves its interaction with molecular targets through its chloro and perfluorohexyl groups. These interactions can lead to various biochemical effects, depending on the specific application. The compound’s fluorinated chains contribute to its unique properties, such as high stability and resistance to degradation .
Comparison with Similar Compounds
2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine can be compared with other fluorinated triazine compounds, such as:
- 2-Chloro-4,6-bis(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyloxy)-1,3,5-triazine
- 4-Chlorobenzotrifluoride
- 4-(Trifluoromethyl)benzaldehyde
These compounds share similar structural features but differ in their specific substituents and resulting properties. The presence of perfluorohexyl groups in this compound imparts unique characteristics, such as enhanced hydrophobicity and chemical stability .
Properties
IUPAC Name |
2-chloro-4,6-bis(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononoxy)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF26N3O2/c22-7-49-8(52-5-1-3-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(43,44)45)51-9(50-7)53-6-2-4-11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)21(46,47)48/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCNBGCPSUHKHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)COC1=NC(=NC(=N1)Cl)OCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF26N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584837 | |
Record name | 2-Chloro-4,6-bis[(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)oxy]-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916770-15-5 | |
Record name | 2-Chloro-4,6-bis[(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)oxy]-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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